N-Isopropylaniline (CAS 768-52-5) is a secondary aromatic amine characterized by an isopropyl group attached to the aniline nitrogen. This branched alkyl substitution imparts a unique combination of moderate steric hindrance and electron-donating inductive effects, distinguishing it from primary anilines and linear secondary anilines like N-methylaniline or N-propylaniline. With a boiling point of 201–203 °C and a pKa of 5.77, it exists as a stable, clear to yellowish liquid that is highly soluble in organic solvents but sparingly soluble in water [1]. In industrial procurement, N-isopropylaniline is primarily evaluated for its role as a sterically constrained nucleophile, a specific precursor for chloroacetanilide agrochemicals, and a tunable building block in the synthesis of bulky organometallic ligands and specialized dyes [2].
Substituting N-isopropylaniline with more common analogs like N-methylaniline or N-ethylaniline frequently leads to process failures due to critical differences in steric bulk and nucleophilicity. The branched isopropyl group effectively shields the secondary amine, significantly lowering its reactivity in N-H activation processes and preventing over-alkylation or unwanted secondary electrophilic attacks that readily occur with N-methylaniline [1]. Furthermore, the inductive effect of the isopropyl group increases the molecule's basicity (pKa 5.77) compared to linear isomers like N-propylaniline (pKa 5.02), fundamentally altering its phase-transfer behavior and salt-formation kinetics in aqueous extractions[2]. Consequently, in precision synthesis, ligand design, and agrochemical manufacturing, replacing N-isopropylaniline with less hindered anilines results in altered product profiles, increased byproduct formation, and catastrophic loss of target selectivity[3].
In the synthesis of bulky polymerization catalysts, the steric profile of the N-alkyl group dictates the success of ortho-lithiation and subsequent electrophilic trapping. When subjected to CO2-mediated ortho-lithiation followed by reaction with bulky cyclopentenones, N-isopropylaniline yields 62% in the primary lithiation step, but the subsequent carbonyl attack proceeds with less than 10% yield [1]. In contrast, less hindered comparators like N-methylaniline and N-ethylaniline achieve >80% lithiation yields and readily undergo the secondary carbonyl attack to form the target ligands [1].
| Evidence Dimension | Yield of ortho-lithiation and subsequent carbonyl attack |
| Target Compound Data | 62% lithiation yield; <10% carbonyl attack yield |
| Comparator Or Baseline | N-methylaniline (>80% lithiation yield; successful high-yield carbonyl attack) |
| Quantified Difference | >18% reduction in lithiation and >70% reduction in electrophilic trapping yield due to steric blocking |
| Conditions | nBuLi/CO2 mediation in diethyl ether at -78 °C, followed by tBuLi and cyclopentenone addition |
Procurement of the N-isopropyl derivative is essential when designing ligands where steric bulk is required to intentionally block secondary electrophilic additions at the ortho position.
The branched isopropyl group on N-isopropylaniline provides a stronger electron-donating inductive effect than linear alkyl chains, measurably increasing the compound's basicity. Experimental and density functional theory (DFT) studies establish the pKa of N-isopropylaniline at 5.77 [1]. When compared to its linear isomer N-propylaniline (pKa = 5.02) and N-butylaniline (pKa = 4.95), N-isopropylaniline exhibits significantly higher basicity [1].
| Evidence Dimension | Acid dissociation constant (pKa) of the conjugate acid |
| Target Compound Data | pKa = 5.77 |
| Comparator Or Baseline | N-propylaniline (pKa = 5.02) |
| Quantified Difference | 0.75 pKa unit increase in basicity over the linear isomer |
| Conditions | Standard aqueous dissociation conditions at 25 °C |
The higher pKa shifts the protonation equilibrium, allowing buyers to utilize milder acidic conditions for salt formation and phase-transfer extractions compared to linear alkyl anilines.
In catalytic cross-dehydrogenative coupling (CDC) reactions with hydrosilanes, the steric hindrance of the N-H bond is a primary determinant of reactivity. Iridium-catalyzed CDC systems demonstrate that N-isopropylaniline exhibits a substantially lower turnover frequency (TOF) compared to less hindered secondary amines[1]. While N-methylaniline achieves extremely high reaction rates (TOF_1/2 = 79,300 h^-1), the bulky isopropyl group in N-isopropylaniline shields the nitrogen center, severely retarding the formation of the N-Si bond [1].
| Evidence Dimension | Catalytic turnover frequency (TOF) in N-silylation |
| Target Compound Data | Significantly suppressed TOF due to steric blocking |
| Comparator Or Baseline | N-methylaniline (TOF_1/2 = 79,300 h^-1) |
| Quantified Difference | Orders of magnitude reduction in reaction rate for the N-isopropyl derivative |
| Conditions | Iridium-catalyzed CDC with HSiMe2Ph at 323 K under neat conditions |
Buyers formulating complex catalytic mixtures can use N-isopropylaniline to prevent unwanted N-silylation side reactions that readily consume less hindered amines like N-methylaniline.
N-Isopropylaniline is the exact, non-substitutable precursor for the commercial synthesis of the herbicide propachlor. The synthesis relies on the acylation of N-isopropylaniline with chloroacetyl chloride[1]. Unlike primary anilines, which are susceptible to over-acylation, the secondary amine nature of N-isopropylaniline restricts the reaction to a single acylation event. The specific steric and electronic profile of the isopropyl group ensures the correct formation of the active herbicidal ingredient when refluxed at 100–105 °C in toluene [1].
| Evidence Dimension | Selectivity in acylation with chloroacetyl chloride |
| Target Compound Data | Selective mono-acylation to yield propachlor |
| Comparator Or Baseline | Primary anilines (susceptible to di-acylation and yield different active ingredients) |
| Quantified Difference | Strict limitation to mono-acylation with specific herbicidal activity |
| Conditions | Reflux in toluene at 100–105 °C for 4.5–6 hours |
It is the strictly required raw material for manufacturing propachlor, ensuring the correct active ingredient structure and preventing over-acylation.
Because N-isopropylaniline undergoes highly selective mono-acylation without the risk of di-acylation seen in primary anilines, it is the mandatory industrial precursor for synthesizing the herbicide propachlor. Its specific steric bulk ensures the correct structural conformation required for the active ingredient's biological efficacy [1].
In the development of advanced polymerization catalysts, N-isopropylaniline serves as a critical building block. Its isopropyl group provides a precise steric cutoff that allows for initial ortho-lithiation while intentionally blocking subsequent electrophilic attacks by bulky groups, enabling the synthesis of highly specific, sterically constrained ligand frameworks [2].
Leveraging its elevated pKa (5.77) compared to linear analogs like N-propylaniline, N-isopropylaniline is ideal for separation workflows requiring milder acidic conditions for protonation. This allows for highly selective phase-transfer extractions in complex organic mixtures where stronger acids might degrade sensitive co-solutes [3].
Due to the severe steric shielding of its N-H bond, N-isopropylaniline is an excellent choice for reaction environments where secondary amines must remain unreacted. In cross-dehydrogenative coupling systems, it resists unwanted N-silylation that would otherwise rapidly consume less hindered amines like N-methylaniline, preserving the amine for orthogonal downstream transformations [4].
Acute Toxic;Irritant